

1,4-Oxathiane-2,6-dione IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Oxathiane-2,6-dione

Cat. No.: B049946

[Get Quote](#)

An In-Depth Technical Guide to 1,4-Oxathiane-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, nomenclature, synthesis, and reactivity of **1,4-oxathiane-2,6-dione**, a versatile heterocyclic compound with applications in organic synthesis and drug development.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is **1,4-oxathiane-2,6-dione**. Due to its historical and common usage in chemical literature and commerce, it is also known by a variety of synonyms. The most prevalent of these is Thiodiglycolic anhydride.

A comprehensive list of synonyms is provided below:

- Thiodiglycolic anhydride[1][2][3][4][5]
- 1-Oxa-4-thia-cyclohexan-2,6-dione[1][2]
- Thiodiacetic Acid Cyclic Anhydride[1]
- 2,2'-Thiodiglycolic Anhydride[1][5]

- 2,2'-Thiobisacetic Acid Cyclic Anhydride[1]
- NSC 147625[1][2][5]
- 2,6-dioxo-1,4-oxathiane[5]
- 2,2-Thiodiacetic acid anhydride[5]
- Acetic acid, 2,2'-thiobis-, cyclic anhydride[5]
- Acetic acid, thiodi-, cyclic anhydride[5]
- thiodiglycolic acid anhydride[6]
- <1,4>thioxane-2,5-dione[6]
- thiodiacetic anhydride[6]

Physicochemical Properties

This section summarizes the key physical and chemical properties of **1,4-oxathiane-2,6-dione**, essential for its handling, application in synthesis, and characterization.

Property	Value	Source
Molecular Formula	C ₄ H ₄ O ₃ S	[1][3]
Molecular Weight	132.14 g/mol	[1][7]
Appearance	White to off-white solid/fine crystals	[2][7]
Melting Point	94-97 °C	[2]
Boiling Point	341.8 °C at 760 mmHg	[2]
Density	1.468 g/cm ³	[2]
Flash Point	190.5 °C	[2]
Solubility	Soluble in polar organic solvents	[5]
CAS Number	3261-87-8	[1][3][4]

Experimental Protocols

Detailed methodologies for the synthesis of **1,4-oxathiane-2,6-dione** and a key reaction demonstrating its utility are provided below.

Synthesis of 1,4-Oxathiane-2,6-dione

Two common methods for the laboratory-scale synthesis of **1,4-oxathiane-2,6-dione** (Thiodiglycolic anhydride) are detailed here.

Method 1: From 2,2'-Thiodiacetic Acid using Acetic Anhydride

This protocol describes the dehydration of 2,2'-thiodiacetic acid using acetic anhydride to form the cyclic anhydride.

- Materials:

- 2,2'-Thiodiacetic acid (3.0 g)

- Acetic anhydride (15 mL)
- Diethyl ether
- Procedure:
 - In a 50 mL round-bottom flask, suspend 3.0 g of 2,2'-thiodiacetic acid in 15 mL of acetic anhydride.
 - Heat the reaction mixture to 65 °C and maintain at reflux for 4 hours.
 - After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
 - To the residue, add a suitable amount of diethyl ether and evaporate. Repeat this step 2-3 times to ensure the removal of residual acetic acid.
 - The resulting white solid powder is dried overnight at 40 °C to yield 2,2'-thiodiacetic anhydride (**1,4-oxathiane-2,6-dione**). This method has a reported yield of 98.7%.[\[2\]](#)

Method 2: From 2,2'-Thiodiacetic Acid using Trifluoroacetic Anhydride

This method utilizes the potent dehydrating agent trifluoroacetic anhydride.

- Materials:
 - Trifluoroacetic anhydride
 - 2,2'-Thiodiacetic acid
 - Anhydrous petroleum ether (refrigerated)
 - Anhydrous diethyl ether (refrigerated)
- Procedure:
 - Vaporize trifluoroacetic anhydride in a suitable apparatus.
 - Preheat a suspended gas-solid reaction device to 55 °C.

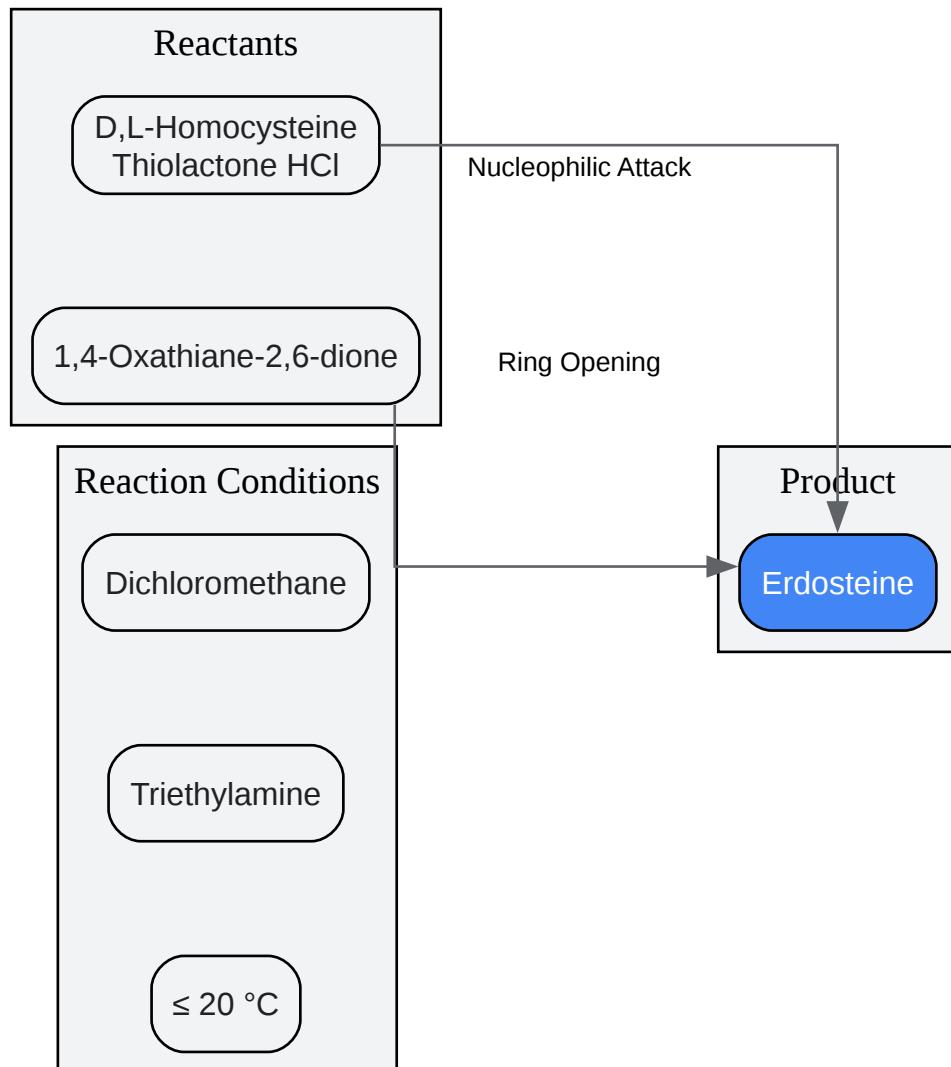
- Introduce the vaporized trifluoroacetic anhydride into the bottom inlet of the reaction device.
- Once the internal temperature reaches 65 °C, cease heating and continue the introduction of vaporized trifluoroacetic anhydride for 1 hour.
- Stop the flow of trifluoroacetic anhydride and heating. Collect the solid product from the discharge port.
- Purify the solid product by washing once with 200 mL of refrigerated anhydrous petroleum ether, followed by a wash with 200 mL of refrigerated anhydrous diethyl ether to obtain pure thioglycolic anhydride. A yield of 98% has been reported for this method.

Ring-Opening Reaction: Synthesis of Erdosteine

1,4-Oxathiane-2,6-dione serves as a key reagent in the synthesis of the mucolytic drug Erdosteine. This reaction exemplifies the ring-opening of the anhydride by a nucleophile (an amine).

- Materials:

- D,L-Homocysteine thiolactone hydrochloride (153.6 g, 1 mole)
- Dichloromethane (1200 mL)
- Triethylamine (101.2 g, 1 mole)
- **1,4-Oxathiane-2,6-dione** (132.2 g, 1 mole)
- Ethanol (for recrystallization)


- Procedure:

- Dissolve 153.6 g of D,L-homocysteine thiolactone hydrochloride in 1200 mL of dichloromethane in a reaction vessel.
- Add 101.2 g of triethylamine to the solution while maintaining the temperature at or below 20 °C.

- Slowly add 132.2 g of **1,4-oxathiane-2,6-dione** to the reaction mixture.
- Stir the mixture at the same temperature for 12 hours.
- Upon completion of the reaction, cool the mixture and filter the precipitate.
- Recrystallize the crude product from ethanol to obtain pure Erdosteine. A yield of 89% has been reported for this process.^[1]

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway for Erdosteine, highlighting the role of **1,4-oxathiane-2,6-dione**.

[Click to download full resolution via product page](#)

Caption: Synthesis of Erdosteine from D,L-Homocysteine Thiolactone and **1,4-Oxathiane-2,6-dione**.

This guide provides foundational knowledge for professionals working with **1,4-oxathiane-2,6-dione**. For further in-depth understanding of its reactivity and applications, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KR20020068140A - Method for Preparing [(2-Oxo-3-tetrahydrothienylcarbamoyl)-methyl thio] acetic acid - Google Patents [patents.google.com]
- 2. WO2022023929A1 - Preparation of erdosteine or a derivative thereof using a continuous flow process - Google Patents [patents.google.com]
- 3. Erdosteine synthesis - chemicalbook [chemicalbook.com]
- 4. The preparation method of thioglycolic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 5. KR20040054203A - A process for the preparation of erdosteine - Google Patents [patents.google.com]
- 6. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1,4-Oxathiane-2,6-dione IUPAC nomenclature and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049946#1-4-oxathiane-2-6-dione-iupac-nomenclature-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com